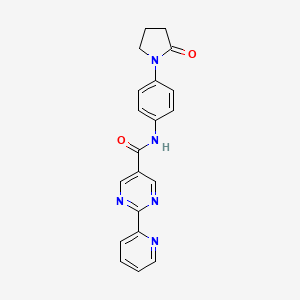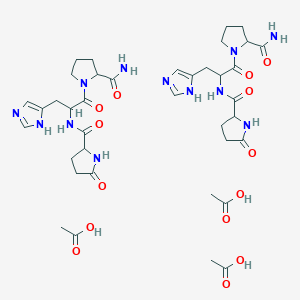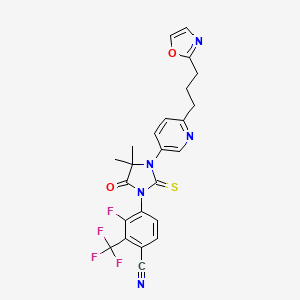
PZ-2891
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PZ-2891 is a modulator of pantothenate kinase (PanK), a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . It selectively inhibits PanK1β, PanK2, and PanK3 in the absence of acetyl-CoA . This compound is orally bioavailable and can cross the blood-brain barrier .
Molecular Structure Analysis
This compound has a molecular formula of C20H23N5O and a molecular weight of 349.4 . It forms a complex with ATP and Mg2+ by occupying the pantothenate pocket and engaging the dimer interface .Applications De Recherche Scientifique
Recherche sur le paludisme
PZ-2891 a été utilisé dans la recherche sur le paludisme, en particulier dans des études impliquant l'hôte moustique et l'espèce Plasmodium. Il a été constaté que l'administration orale de 1,3 nM et 13 nM de this compound augmentait les niveaux de CoA dans l'intestin moyen et diminuait significativement le succès de l'infection pour les deux espèces de Plasmodium {svg_1}.
Traitement de la neurodégénérescence
This compound a montré un potentiel dans le traitement de la neurodégénérescence associée à la kinase du pantothénate (PKAN), une maladie neurologique rare et mortelle. La PKAN est due à des mutations du gène humain PANK2, entraînant un trouble moteur extrapyramidal important et un dépôt caractéristique de fer dans les ganglions de la base {svg_2}.
Biosynthèse de la coenzyme A (CoA)
This compound a été utilisé dans la recherche liée à la biosynthèse de la coenzyme A (CoA). La CoA est un transporteur majeur de groupe acyle en biologie et participe comme cofacteur et régulateur clé du métabolisme intermédiaire {svg_3}.
Pénétration de la barrière hémato-encéphalique
This compound a été trouvé pour traverser la barrière hémato-encéphalique, ce qui est une caractéristique essentielle pour traiter les troubles neurologiques comme la PKAN {svg_4}.
Augmentation du poids et amélioration de l'activité locomotrice
Dans un modèle murin de carence en CoA cérébrale, les animaux sous traitement par this compound ont pris du poids et ont présenté une amélioration de l'activité locomotrice {svg_5}.
Extension de la durée de vie
La thérapie par this compound a été associée à une extension de la durée de vie dans un modèle murin de carence en CoA cérébrale {svg_6}.
Mécanisme D'action
Target of Action
PZ-2891 primarily targets pantothenate kinases (PANK), specifically PANK1β, PANK2, and PANK3 . PANK is a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .
Mode of Action
this compound has a unique mechanism of action. It acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower sub-saturating concentrations . This compound binds at the dimer interface between PANK protomers . The binding of this compound to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .
Biochemical Pathways
PANK is the first and rate-controlling step in the only pathway for CoA biosynthesis . The β isoform expression level and potent feedback inhibition by acyl-CoAs control the intracellular CoA content . This compound diminishes the feedback inhibition of PANK and increases CoA levels in cells and tissues .
Pharmacokinetics
this compound is orally bioavailable and can cross the blood-brain barrier . This is a critical characteristic for treating neurological disorders like PKAN . Mice administered this compound were noted to require higher doses to increase CoA in the brain compared to the liver .
Result of Action
this compound increases CoA levels in mouse liver and brain . In a mouse model of brain CoA deficiency, this compound-treated knockout mice gain weight, have improved locomotor activity, and a longer lifespan . This establishes pantazines, like this compound, as novel therapeutics for the treatment of PKAN .
Action Environment
The action of this compound is influenced by the presence of active PANK isoforms. A reduction in pantothenate in the cell culture also reduced CoA synthesis, but had no effect on the CoA content itself .
Safety and Hazards
Propriétés
IUPAC Name |
6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDVWIZDPGCFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does PZ-2891 interact with its target and what are the downstream effects?
A1: this compound is a small molecule that acts as an allosteric activator of pantothenate kinase 3 (PANK3). [] It binds to the pantothenate substrate site of the PANK3•ATP•Mg2+ complex and extends across the dimer interface. [] This binding induces a conformational change that locks PANK3 in its active form, thereby increasing the enzymatic activity. [] Since PANK3 catalyzes the first step in coenzyme A (CoA) biosynthesis, activating it leads to an increase in intracellular CoA levels. []
Q2: What is the impact of this compound on malaria parasite infection?
A2: Studies using the Anopheles stephensi mosquito model demonstrated that this compound can influence malaria parasite infection success. [] Oral administration of this compound increased midgut CoA levels in the mosquitoes, which was associated with a significant decrease in infection by both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL parasites. [] This suggests that increasing CoA biosynthesis in the mosquito, potentially through PANK activation, could be a strategy to limit parasite survival. []
Q3: Are there any structural insights into how this compound interacts with PANK3?
A3: Yes, X-ray crystallography studies have provided a detailed view of this compound bound to PANK3. [, ] These studies revealed that this compound interacts with the pantothenate binding site and spans the dimer interface, inducing a conformational change that stabilizes the active form of the enzyme. []
Q4: What is known about the pharmacokinetic properties of this compound?
A4: this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier in animal models. [] Administration of this compound to animals resulted in increased CoA levels in both the liver and brain, demonstrating its ability to reach target tissues. []
Q5: Are there any known applications of this compound beyond malaria research?
A5: this compound is being explored as a potential therapeutic agent for neurodegenerative diseases associated with CoA deficiency, such as pantothenate kinase-associated neurodegeneration (PKAN). [, ] Increasing CoA levels through PANK3 activation is hypothesized to ameliorate the disease phenotype. []
Q6: What are the implications of this compound’s ability to modulate CoA levels in fungi?
A6: Research indicates that manipulating CoA biosynthesis in fungi, including through this compound, can impact their susceptibility to various drugs. [] By altering CoA levels, researchers observed changes in vacuolar integrity and drug detoxification mechanisms in fungi, ultimately affecting their response to antifungal treatments. [] This suggests a potential avenue for enhancing antifungal therapies by targeting the CoA pathway. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)



